2-(3,4-Dimethoxyphenyl)cyclohexan-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)cyclohexan-1-one is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)cyclohexan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: Another derivative of cyclohexane with a similar aromatic substitution pattern.
Uniqueness
2-(3,4-Dimethoxyphenyl)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a cyclohexanone and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-8-7-10(9-14(13)17-2)11-5-3-4-6-12(11)15/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
KZFKFDSWAGMTTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCC2=O)OC |
Origin of Product |
United States |
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